1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 889945-34-0
VCID: VC17827439
InChI: InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid

CAS No.: 889945-34-0

Cat. No.: VC17827439

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid - 889945-34-0

Specification

CAS No. 889945-34-0
Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)
Standard InChI Key SJINPULFJCWKFE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-pyridin-3-yl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester, reflects its bifunctional carboxylic acid and Boc-protected amine groups. The pyrrolidine ring’s substitution at the 4-position with a 3-pyridyl moiety introduces aromaticity and hydrogen-bonding capabilities, while the Boc group enhances solubility and stability during synthetic processes. Key physicochemical properties are summarized below:

PropertyValue
CAS No.889945-34-0
Molecular FormulaC₁₅H₂₀N₂O₄
Molecular Weight292.33 g/mol
IUPAC Name4-pyridin-3-yl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester

The Boc group’s steric bulk protects the amine functionality during multi-step syntheses, while the pyridyl ring facilitates π-π stacking interactions in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-[(tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid typically involves sequential protection, coupling, and deprotection steps. A generalized approach includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives to construct the pyrrolidine scaffold.

  • Pyridyl Substitution: Introducing the 3-pyridyl group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

  • Boc Protection: Reacting the amine group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Key Reactions

The compound participates in diverse reactions:

  • Amide Bond Formation: The carboxylic acid reacts with amines to form peptidomimetics, crucial for drug design.

  • Deprotection: Acidic removal of the Boc group (e.g., using trifluoroacetic acid) generates a free amine for further functionalization.

  • Metal Coordination: The pyridyl nitrogen can coordinate to transition metals, enabling catalytic applications.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to peptidomimetic drugs, particularly protease inhibitors for treating HIV and hepatitis C. Its Boc group simplifies purification during solid-phase peptide synthesis.

Drug Delivery Systems

Functionalization of the carboxylic acid group enables conjugation to polymeric carriers, enhancing solubility and targeted delivery of hydrophobic therapeutics.

Future Directions

Ongoing studies aim to:

  • Optimize anticancer potency through structural modifications.

  • Explore applications in neurodegenerative disease therapeutics.

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